Malachite green
Overview
Description
Malachite green is an organic compound that is widely used as a dye and an antimicrobial agent. Its chemical name is 4-{4-(Dimethylamino)phenylmethylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride. Despite its name, this compound is not derived from the mineral malachite; the name is due to the similarity in color. The compound is known for its intense green color, which results from a strong absorption band at 621 nm .
Mechanism of Action
Target of Action
Malachite Green (MG) is an organic compound that is used as a dyestuff and controversially as an antimicrobial in aquaculture . It is known to interact with various targets, including proteins and cellular structures. For instance, it has been found to interact with hemoglobin, causing structural changes upon interaction .
Mode of Action
The mode of action of MG involves a series of interactions with its targets. The hydrogen bonds serve as an “anchor”, which determines the three-dimensional space position of this compound in the binding region, and stimulates the π–π interactions with the side chain of the protein . This interaction can lead to changes in the structure and function of the target proteins.
Biochemical Pathways
MG undergoes a series of biochemical transformations. A potential biodegradation pathway involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation, which eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, a key precursor to MG . Both triphenylmethane reductase gene tmr and cytochrome P450 participate in MG degradation .
Pharmacokinetics
MG is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound, Leucothis compound (LMG), which is lipophilic and remains in fatty tissues for broad periods of time . This property allows MG to accumulate in tissues and potentially enter the human food chain.
Result of Action
The result of MG’s action can be seen at the molecular and cellular levels. It has the ability to cause lipid peroxidation in mammalian cells, leading to cell transformation and a high level of cytotoxicity . Furthermore, MG is known to be genotoxic and mutagenic, posing significant health risks .
Action Environment
The action of MG can be influenced by various environmental factors. For instance, the degradation of MG by certain bacteria is efficient even at high concentrations and maintains stable activity within a wide pH range . Moreover, MG is a water-soluble near-infrared luminogen with aggregation-induced emission properties, which can be used for living cell nucleus staining in a wash-free manner . Due to its negative impact on the environment and carcinogenic effects to mammalian cells, there is significant interest in developing microbial agents to degrade this type of recalcitrant molecules .
Biochemical Analysis
Biochemical Properties
Malachite green has been shown to interact with various enzymes and proteins. For instance, it has been used in the biochemical characterization of terpene synthases . Terpene synthases catalyze the conversion of prenyl diphosphates to bioactive terpene hydrocarbons, and this compound has been used to measure their kinetic properties .
Cellular Effects
This compound has been found to exhibit cytotoxicity in mammalian cells . It has the ability to induce cell transformation and lipid peroxidation , which can lead to cell damage and death.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules within the cell. It can bind to proteins and nucleic acids, potentially altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown to degrade over time, which can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound have been associated with toxic effects .
Preparation Methods
Malachite green is synthesized through the condensation of benzaldehyde and dimethylaniline to form leuco this compound. This colorless leuco compound is then oxidized to the cationic form of this compound. The reaction can be summarized as follows :
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Condensation Reaction
Reactants: Benzaldehyde and dimethylaniline
Conditions: Presence of sulfuric acid
Product: Leuco this compound
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Oxidation Reaction
Reactants: Leuco this compound and an oxidizing agent (e.g., manganese dioxide)
Conditions: Acidic medium
Product: this compound
Chemical Reactions Analysis
Malachite green undergoes various chemical reactions, including oxidation, reduction, and substitution :
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Oxidation
Reagents: Strong oxidizing agents like manganese dioxide
Products: Oxidized derivatives of this compound
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Reduction
Reagents: Reducing agents like sodium borohydride
Conditions: Mild conditions
Products: Reduced forms of this compound
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Substitution
Reagents: Nucleophiles like hydroxide ions
Conditions: Basic medium
Products: Substituted derivatives of this compound
Scientific Research Applications
Malachite green has a wide range of applications in scientific research :
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Chemistry
- Used as a pH indicator due to its color change properties.
- Employed in the synthesis of other organic compounds.
-
Biology
- Utilized as a staining agent in microscopy to visualize cellular components.
- Applied in the study of enzyme kinetics and protein interactions.
-
Medicine
- Used as an antimicrobial agent to treat fungal and bacterial infections.
- Investigated for its potential anticancer properties.
-
Industry
- Employed as a dye in the textile industry for coloring fabrics.
- Used in the aquaculture industry to control fungal infections in fish.
Comparison with Similar Compounds
Malachite green is part of the triarylmethane dye family, which includes several similar compounds :
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Crystal Violet
- Similar in structure and used as a dye and antimicrobial agent.
- Exhibits different absorption properties and color.
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Basic Fuchsin
- Another triarylmethane dye used in staining and as an antimicrobial.
- Has a distinct magenta color compared to the green of this compound.
-
Victoria Blue
- Used as a dye in various applications.
- Similar chemical structure but different color properties.
This compound stands out due to its intense green color and its wide range of applications in various fields.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
Record name | Malachite green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |
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DSSTOX Substance ID |
DTXSID1025512 | |
Record name | Malachite green | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite Green | |
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URL | https://haz-map.com/Agents/2442 | |
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Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Green crystals with metallic luster | |
CAS No. |
569-64-2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite green | |
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Record name | Malachite green | |
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Record name | MALACHITE GREEN | |
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Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
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Record name | Malachite green | |
Source | EPA DSSTox | |
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Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |
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Record name | MALACHITE GREEN | |
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Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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